molecular formula C7H6N2S B1597236 2-(Methylthio)nicotinonitrile CAS No. 219766-02-6

2-(Methylthio)nicotinonitrile

Cat. No.: B1597236
CAS No.: 219766-02-6
M. Wt: 150.2 g/mol
InChI Key: FSQOYVXHBRURAA-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinonitrile is an organic compound with the molecular formula C7H6N2S. It is a derivative of nicotinonitrile, characterized by the presence of a methylthio group attached to the second carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)nicotinonitrile typically involves the reaction of nicotinonitrile with a methylthiolating agent. One common method is the nucleophilic substitution reaction where nicotinonitrile is treated with methylthiolate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(Phenylthio)nicotinonitrile
  • 2-(Ethylthio)nicotinonitrile
  • 2-(Methylsulfonyl)nicotinonitrile

Comparison: 2-(Methylthio)nicotinonitrile is unique due to its specific combination of a nitrile and a methylthio group, which imparts distinct reactivity and biological activity. Compared to 2-(Phenylthio)nicotinonitrile, it is more soluble in polar solvents and may exhibit different pharmacokinetic properties. The presence of the methylthio group also differentiates it from 2-(Methylsulfonyl)nicotinonitrile, which has a higher oxidation state and different reactivity .

Properties

IUPAC Name

2-methylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQOYVXHBRURAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384102
Record name 2-(methylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219766-02-6
Record name 2-(methylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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